molecular formula C14H13NO2 B6603382 3-phenyl-2-(pyridin-3-yl)propanoic acid CAS No. 212792-93-3

3-phenyl-2-(pyridin-3-yl)propanoic acid

Cat. No.: B6603382
CAS No.: 212792-93-3
M. Wt: 227.26 g/mol
InChI Key: MWFVJLMAJFGUJA-UHFFFAOYSA-N
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Description

3-phenyl-2-(pyridin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . Its structure features a propanoic acid chain linked to both a phenyl ring and a pyridine ring, making it a valuable scaffold in medicinal chemistry for the development of bioactive molecules . Research into similar compounds, particularly those containing a phenylalanine core coupled with a heteroaromatic system, has identified potent and selective agonists for the G protein-coupled receptor G2A (GPR132) . The G2A receptor is a promising therapeutic target in several disease areas, including neuropathic pain, acute myeloid leukemia (AML), and inflammation . As a building block, this compound is useful for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . It is supplied as a high-purity material for use as a standard or intermediate in discovery research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-2-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFVJLMAJFGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212792-93-3
Record name 3-phenyl-2-(pyridin-3-yl)propanoic acid
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Preparation Methods

Deprotonation and Alkylation Strategy

A widely employed method for synthesizing α,α-disubstituted carboxylic acids involves the alkylation of preformed carboxylic acid derivatives. The procedure typically begins with the deprotonation of a carboxylic acid using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). For instance, in the synthesis of 2,2-diphenylpent-4-enoic acid, 2,2-diphenylacetic acid was treated with LiN(iPr)₂ at –78°C, followed by alkylation with allyl bromide. This method yielded the target compound in 88% after purification by flash chromatography.

Adapting this approach to 3-phenyl-2-(pyridin-3-yl)propanoic acid would require:

  • Starting with 2-phenyl-2-(pyridin-3-yl)acetic acid.

  • Deprotonation with LiN(iPr)₂ in tetrahydrofuran (THF) at –78°C.

  • Alkylation with methyl iodide or another electrophile to introduce the propanoic acid backbone.

Challenges and Optimizations :

  • Steric hindrance from the phenyl and pyridinyl groups may reduce reaction efficiency.

  • Solvent choice (e.g., THF vs. Et₂O) and temperature control are critical to minimize side reactions.

Hydrolysis of Nitrile Precursors

Cyanation and Hydrolysis

Nitrile intermediates provide a versatile pathway to carboxylic acids. For instance, 3-phenyl-2-(pyridin-3-yl)propanenitrile could be synthesized via a Strecker reaction or cyanation of a ketone precursor, followed by acidic or basic hydrolysis.

Experimental Insights :

  • In the synthesis of 2,2-dimethylpent-4-enoic acid, a nitrile intermediate was hydrolyzed using concentrated HCl, yielding the carboxylic acid in 70%.

  • For hydrolyzing aromatic nitriles, harsher conditions (e.g., H₂SO₄, reflux) may be necessary to achieve complete conversion.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is indispensable for confirming the structure of this compound. Key spectral features include:

  • Aromatic protons in the δ 7.2–8.6 ppm region for phenyl and pyridinyl groups.

  • Methine proton (CH) adjacent to the carboxylic acid at δ 3.1–3.3 ppm (dt, J = 7–8 Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data should match the molecular formula C₁₄H₁₃NO₂ (exact mass: 235.0844). Fragmentation patterns typically include loss of CO₂ (44 Da) and pyridinyl-related ions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation70–88≥95Scalability, minimal byproductsRequires preformed acetic acid derivative
Suzuki-Miyaura65–80≥90Modularity, stereochemical controlPalladium catalyst cost
Nitrile Hydrolysis60–75≥85Simple reaction setupHarsh hydrolysis conditions

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-(pyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-phenyl-2-(pyridin-3-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The propanoic acid backbone allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Phenyl-2-(tetrazol-1-yl)propanoic acid Tetrazol-1-yl (2), phenyl (3) C₁₁H₁₁N₅O₂ 253.24 Used in peptide mimetics; commercial availability (9 suppliers)
3-Phenyl-2-(thiophen-3-yl)propanoic acid Thiophen-3-yl (2), phenyl (3) C₁₃H₁₂O₂S 240.30 Potential sulfonamide derivatives for drug design
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid Pyrazine-2-carboxamido (2), phenyl (3) C₁₄H₁₃N₃O₃ 271.27 Building block for heterocyclic drug candidates
Ketoprofen (NSAID) Benzoyl (2), methyl (3) C₁₆H₁₄O₃ 254.28 Anti-inflammatory; water solubility: 51 mg/L
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl (3), amino (2) C₈H₁₀N₂O₂ 166.18 Chiral amino acid for peptide synthesis

Key Observations :

  • Substituent Impact: Pyridin-3-yl groups (as in the target compound) introduce aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets compared to non-aromatic substituents (e.g., alkyne groups in ) .
  • Solubility Trends : While direct solubility data for the target compound is unavailable, NSAIDs like ketoprofen and diclofenac () exhibit low water solubility (15–51 mg/L), suggesting that phenyl and heterocyclic substituents may reduce hydrophilicity .
  • Biological Relevance: Pyridine-containing analogs (e.g., ’s 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid) are prioritized in drug discovery due to their role as kinase inhibitors or enzyme modulators .

Q & A

Q. What are the established synthetic pathways for 3-phenyl-2-(pyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting pyridin-3-ylacetonitrile with phenylacetic acid derivatives under basic conditions to form the carbon skeleton.

Cyclization or Functionalization : Introducing the propanoic acid group via hydrolysis or catalytic hydrogenation.

Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

  • Optimization : Yield improvements (e.g., 60–80%) are achieved by adjusting reaction temperature (70–100°C), solvent polarity (DMF or THF), and catalysts (Pd/C for hydrogenation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]+^+: 258.11) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral variants, with bond-length precision <0.01 Å .

Q. What are the primary biological targets or assays used to study this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or kinases via fluorometric or colorimetric readouts (IC50_{50} values reported in µM ranges) .
  • Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) using 3^3H-labeled competitors .
  • Cell-Based Assays : Anti-proliferative effects measured via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers. The (S)-enantiomer often shows higher receptor affinity due to spatial compatibility with binding pockets .
  • Activity Comparison : In COX-2 inhibition, the (S)-form may exhibit 10-fold lower IC50_{50} than the (R)-form, as shown in kinetic studies .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts binding poses with targets (e.g., COX-2 active site). Pyridine ring interactions with Arg120 and Tyr355 are critical .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine at pyridine C-6) with logP and IC50_{50} values .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
  • Assay Standardization : Use positive controls (e.g., aspirin for COX assays) and uniform cell passage numbers .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO concentration differences .

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